Welcome to the BenchChem Online Store!
molecular formula C10H10F2O3 B8479964 Methyl 2-(2,6-difluoro-4-methoxyphenyl)acetate

Methyl 2-(2,6-difluoro-4-methoxyphenyl)acetate

Cat. No. B8479964
M. Wt: 216.18 g/mol
InChI Key: UHKCOTIMPNHPSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08846737B2

Procedure details

A solution of PMW04140 (3.37 g, 16.7 mmol) in MeOH (70 mL) containing conc. HCl (15 drops) was heated at reflux overnight. The mixture was allowed to cool and was neutralised with sat aq. NaHCO3. The solvent was removed in vacuo and the residue was dissolved in EtOAc (100 mL) and washed with H2O (100 mL), sat. aq, NaHCO3 (100 mL) and brine (100 mL) then dried (MgSO4) and the solvent was removed in vacuo. The title compound (3.30 g, 92%) was obtained as a pale yellow oil; 1H NMR. (270 MHz, DMSO-d6) 3.61 (2H, s, CH2), 3.69 (3H, s, CH3), 3.76 (3H, s, CH3), 6.40-6.49 (2H, m, ArH); 19F NMR (376.4 MHz, DMSO-d6)-114.4 (d); HRMS (ES+) calcd, for C10H11F2O3 (M++H) 217.0657. found 217.0663; LC/MS (ES+) tr=1.69 min, m/z 216.8 (M+, 100%).
Quantity
3.37 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
92%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([O:8][CH3:9])[CH:5]=[C:4]([F:10])[C:3]=1[CH2:11][C:12]([OH:14])=[O:13].[C:15]([O-])(O)=O.[Na+]>CO.Cl>[F:1][C:2]1[CH:7]=[C:6]([O:8][CH3:9])[CH:5]=[C:4]([F:10])[C:3]=1[CH2:11][C:12]([O:14][CH3:15])=[O:13] |f:1.2|

Inputs

Step One
Name
Quantity
3.37 g
Type
reactant
Smiles
FC1=C(C(=CC(=C1)OC)F)CC(=O)O
Name
Quantity
70 mL
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in EtOAc (100 mL)
WASH
Type
WASH
Details
washed with H2O (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
sat. aq, NaHCO3 (100 mL) and brine (100 mL) then dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C(=CC(=C1)OC)F)CC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 3.3 g
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.